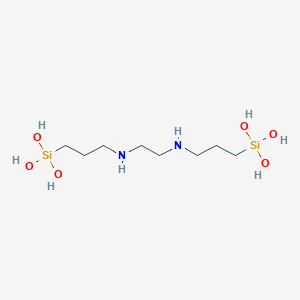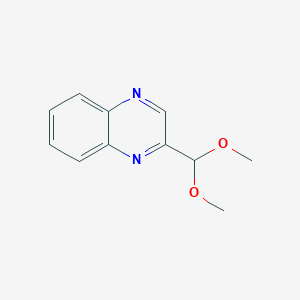![molecular formula C14H14ClN3O B14256469 {5-[(2E)-3-Benzyltriaz-2-en-1-yl]-2-chlorophenyl}methanol CAS No. 313046-91-2](/img/structure/B14256469.png)
{5-[(2E)-3-Benzyltriaz-2-en-1-yl]-2-chlorophenyl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{5-[(2E)-3-Benzyltriaz-2-en-1-yl]-2-chlorophenyl}methanol is a chemical compound that features a benzyltriazene moiety attached to a chlorophenylmethanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(2E)-3-Benzyltriaz-2-en-1-yl]-2-chlorophenyl}methanol typically involves the reaction of 2-chlorobenzaldehyde with benzyl azide under suitable conditions to form the triazene intermediate. This intermediate is then reduced to yield the final product. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reduction process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
{5-[(2E)-3-Benzyltriaz-2-en-1-yl]-2-chlorophenyl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The triazene moiety can be reduced to form the corresponding amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of Pd/C is a typical reducing agent.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products
Oxidation: Formation of {5-[(2E)-3-Benzyltriaz-2-en-1-yl]-2-chlorophenyl}ketone.
Reduction: Formation of {5-[(2E)-3-Benzyltriaz-2-en-1-yl]-2-chlorophenyl}amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, {5-[(2E)-3-Benzyltriaz-2-en-1-yl]-2-chlorophenyl}methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, making it a promising lead compound for drug discovery.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in various applications.
作用機序
The mechanism of action of {5-[(2E)-3-Benzyltriaz-2-en-1-yl]-2-chlorophenyl}methanol involves its interaction with specific molecular targets. The triazene moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. Additionally, the chlorophenyl group can interact with hydrophobic pockets in target molecules, enhancing binding affinity and specificity.
類似化合物との比較
Similar Compounds
- {5-[(2E)-3-Benzyltriaz-2-en-1-yl]-2-bromophenyl}methanol
- {5-[(2E)-3-Benzyltriaz-2-en-1-yl]-2-fluorophenyl}methanol
- {5-[(2E)-3-Benzyltriaz-2-en-1-yl]-2-methylphenyl}methanol
Uniqueness
{5-[(2E)-3-Benzyltriaz-2-en-1-yl]-2-chlorophenyl}methanol is unique due to the presence of the chlorine atom, which can participate in various substitution reactions, providing a versatile platform for the synthesis of diverse derivatives. Additionally, the combination of the triazene and chlorophenyl groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
CAS番号 |
313046-91-2 |
|---|---|
分子式 |
C14H14ClN3O |
分子量 |
275.73 g/mol |
IUPAC名 |
[5-(2-benzyliminohydrazinyl)-2-chlorophenyl]methanol |
InChI |
InChI=1S/C14H14ClN3O/c15-14-7-6-13(8-12(14)10-19)17-18-16-9-11-4-2-1-3-5-11/h1-8,19H,9-10H2,(H,16,17) |
InChIキー |
HATQPTXOKUQOAR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN=NNC2=CC(=C(C=C2)Cl)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


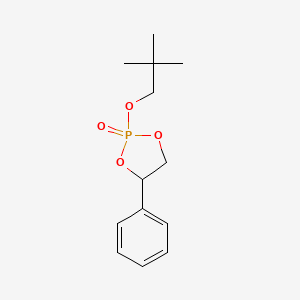
![2-({2-[(E)-(4-Methylpentan-2-ylidene)amino]ethyl}sulfanyl)ethan-1-ol](/img/structure/B14256402.png)
silane](/img/structure/B14256413.png)
![7-Benzyl-7-azabicyclo[4.2.0]oct-4-en-8-one](/img/structure/B14256417.png)
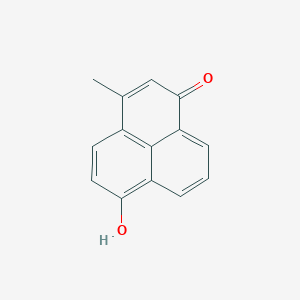
![1-(3,4-Dimethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]ethan-1-one](/img/structure/B14256428.png)
![1-[(2,3-Dimethylbutan-2-yl)(dimethoxy)silyl]pyrrolidine](/img/structure/B14256432.png)
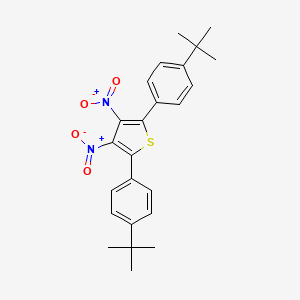
![(E)-1-(4-Butoxyphenyl)-2-{4-[(undec-10-en-1-yl)oxy]phenyl}diazene](/img/structure/B14256439.png)
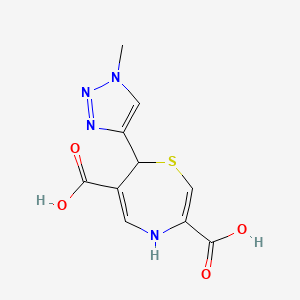
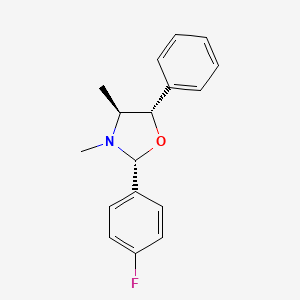
![2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-4-nitronaphthalen-1-ol](/img/structure/B14256454.png)
